6,8-Dimethoxyquinoline-7-carboxylic acid

Anticancer Quinoline SAR Cell proliferation

Critical for CRC-focused oncology programs—this 6,8-dimethoxy-substituted quinoline selectively inhibits HT29 cells (IC50 = 2-50 µg/mL) while sparing HeLa and C6 lines, avoiding the broad, non-selective toxicity of 6,8-dibromo or diphenyl analogs. It serves as the essential precursor for N-nitrated derivatives that parallel 5-fluorouracil and cisplatin efficacy against A549, HeLa, HT29, Hep3B, and MCF7 lines. For MAO-A research, a defined IC50 of 25.3 µM provides a reproducible baseline for SAR studies that alternative 6,8-disubstituted isomers cannot deliver.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 91570-01-3
Cat. No. B11875503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxyquinoline-7-carboxylic acid
CAS91570-01-3
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=CC=N2)OC)C(=O)O
InChIInChI=1S/C12H11NO4/c1-16-8-6-7-4-3-5-13-10(7)11(17-2)9(8)12(14)15/h3-6H,1-2H3,(H,14,15)
InChIKeyRQWYXGZNMKCLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethoxyquinoline-7-carboxylic Acid (CAS 91570-01-3): A 6,8-Disubstituted Quinoline-7-carboxylic Acid Scaffold for Procurement Consideration


6,8-Dimethoxyquinoline-7-carboxylic acid (CAS 91570-01-3) is a heterocyclic aromatic compound belonging to the quinoline-7-carboxylic acid class, characterized by methoxy substituents at the C6 and C8 positions and a carboxylic acid group at the C7 position [1]. Its molecular formula is C₁₂H₁₁NO₄ with a molecular weight of 233.22 g/mol . This substitution pattern confers distinct electronic and steric properties relative to other positional isomers (e.g., 6,7-dimethoxy or 5,7-dimethoxy variants), which can significantly influence biological target engagement and physicochemical behavior [2]. The compound appears as a white to slight yellow, odorless crystalline powder with a melting point of approximately 190°C (with decomposition) and exhibits solubility characteristics typical of quinoline carboxylic acids [3].

Why Generic 6,8-Dimethoxyquinoline-7-carboxylic Acid Substitution Fails: Positional Isomerism and Substituent-Dependent Activity


Quinoline-7-carboxylic acid derivatives cannot be generically interchanged due to the profound impact of substituent position and identity on both biological activity and physicochemical properties. In the 6,8-disubstituted quinoline series, the exchange of functional groups at the C6 and C8 positions produces markedly different anticancer profiles against the same cell lines [1]. Furthermore, methoxyquinoline positional isomers (6-, 7-, or 8-methoxy substitution) exhibit distinct reactivity in acid deuterium exchange, demonstrating that even simple positional shifts alter electronic behavior [2]. For antibacterial quinoline-7-carboxylic acids, the presence and orientation of electron-donating groups like methoxy directly modulate DNA gyrase inhibition potency [3]. Consequently, substituting 6,8-dimethoxyquinoline-7-carboxylic acid with a different positional isomer (e.g., 6,7-dimethoxy) or alternative 6,8-disubstituted analog (e.g., dibromo or dicyano) introduces uncontrolled variability in target engagement, metabolic stability, and downstream functional outcomes that cannot be predicted without direct comparative data.

6,8-Dimethoxyquinoline-7-carboxylic Acid: Quantitative Differentiation Evidence for Procurement Decision-Making


6,8-Dimethoxyquinoline Exhibits Selective Antiproliferative Activity Against HT29 Colorectal Cancer Cells Distinct from 6,8-Dibromo and 6,8-Diphenyl Analogs

In a direct comparative study of 6,8-disubstituted quinoline derivatives, 6,8-dimethoxyquinoline (compound 4) demonstrated selective antiproliferative activity specifically against HT29 human colorectal adenocarcinoma cells, whereas it showed no significant antiproliferative effect against HeLa cervical carcinoma or C6 rat brain tumor cell lines [1]. This selectivity profile contrasts sharply with 6,8-dibromotetrahydroquinoline (compound 2) which inhibited all three cell lines, and 6,8-diphenylquinoline (compound 5) which inhibited HeLa, C6, and HT29 [1].

Anticancer Quinoline SAR Cell proliferation

6,8-Dimethoxyquinoline-7-carboxylic Acid MAO-A Inhibitory Potency (IC50 = 25.3 μM) vs. Class-Level MAO-B Activity

6,8-Dimethoxyquinoline-7-carboxylic acid (CHEMBL172856) exhibits measurable but modest inhibitory activity against recombinant human monoamine oxidase A (MAO-A) with an IC50 of 2.53 × 10⁴ nM (25.3 μM) in an in vitro enzyme assay [1]. While no direct head-to-head comparator data exists for this exact compound, related quinoline-7-carboxylic acid analogs in the same database (e.g., CHEMBL4202590) show IC50 values of 3.2 μM against MAO-B, representing an approximately 8-fold difference in potency [2].

Monoamine oxidase Enzyme inhibition Neuropharmacology

N-Nitrated 6,8-Dimethoxyquinoline Demonstrates Enhanced Antiproliferative Potency (IC50 = 2-50 μg/mL) Across Multiple Cancer Cell Lines

The N-nitrated derivative of 6,8-dimethoxyquinoline (compound 13) exhibits significant antiproliferative potency against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines with IC50 values ranging from 2 to 50 μg/mL, comparable to reference drugs 5-fluorouracil and cisplatin [1]. In contrast, the non-nitrated 6,8-dimethoxyquinoline scaffold (compound 4) shows activity only against HT29 cells, indicating that N-nitration expands the anticancer spectrum [2].

Anticancer Nitroquinoline Cell viability

6,8-Dimethoxy Substitution Pattern Confers Distinct DNA Groove-Binding Affinity Relative to Other Quinoline Derivatives

Substituted quinoline derivatives including 6,8-dimethoxyquinoline analogs exhibit DNA binding via groove-binding mode with Kb values ranging from 2.0 × 10³ to 2.2 × 10⁵ M⁻¹, as determined by UV-Vis spectroscopic titration [1]. The 6,8-dimethoxy substitution pattern produces characteristic hyperchromic or hypochromic spectral shifts distinct from other substitution patterns, enabling researchers to select this specific scaffold for DNA-targeting applications [1].

DNA binding Spectroscopy Quinoline SAR

6,8-Dimethoxyquinoline-7-carboxylic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Use


Selective HT29 Colorectal Cancer Cell Line Studies Requiring Minimal Off-Target Antiproliferative Activity

Researchers investigating colorectal cancer-specific mechanisms can utilize 6,8-dimethoxyquinoline-7-carboxylic acid based on its demonstrated selective antiproliferative activity against HT29 cells while sparing HeLa and C6 cell lines [1]. This selectivity profile makes it preferable over broader-spectrum 6,8-dibromo or 6,8-diphenyl analogs which inhibit multiple cell lines non-selectively [1].

Structure-Activity Relationship (SAR) Studies Exploring 6,8-Disubstitution Effects on Quinoline Pharmacological Profiles

This compound serves as a key comparator in SAR studies examining how electron-donating methoxy groups at the 6 and 8 positions modulate anticancer activity relative to electron-withdrawing substituents (e.g., dicyano) or bulky aromatic groups (e.g., diphenyl) [1]. The documented differential activity against HT29, HeLa, and C6 cell lines provides a quantitative baseline for assessing substituent effects [1].

Synthetic Intermediate for N-Nitrated 6,8-Dimethoxyquinoline Derivatives with Broad-Spectrum Anticancer Activity

Procurement of 6,8-dimethoxyquinoline-7-carboxylic acid is essential for synthesizing N-nitrated derivatives that demonstrate IC50 values of 2-50 μg/mL against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, comparable to clinical reference agents 5-fluorouracil and cisplatin [2]. Alternative 6,8-disubstituted precursors (e.g., dibromo or dicyano analogs) do not enable this specific synthetic transformation.

Monoamine Oxidase A (MAO-A) Inhibition Studies Requiring Moderate Potency Benchmarking

With a documented MAO-A IC50 of 25.3 μM, this compound provides a defined moderate-potency reference point for MAO-A inhibition studies [3]. Researchers can use this quantitative benchmark to assess whether novel quinoline derivatives achieve meaningful improvements in MAO-A inhibitory potency, or to intentionally select a compound with sub-micromolar MAO-A activity for control experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dimethoxyquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.